molecular formula C29H31N3O3 B2735076 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one CAS No. 1111062-49-7

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

Cat. No. B2735076
CAS RN: 1111062-49-7
M. Wt: 469.585
InChI Key: QELMGUCSULPLEP-UHFFFAOYSA-N
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Description

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
BenchChem offers high-quality 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyimide Synthesis and Characterization

Novel polyimides derived from pyridine-bridged aromatic dianhydrides exhibit outstanding mechanical properties, thermal stability, and solubility in aprotic solvents. These materials show promise for applications in high-performance polymers due to their amorphous nature and strong, flexible films (Wang et al., 2006).

Photochromic Properties

Benzimidazol[1,2a]pyrrolidin-2-ones demonstrate significant photochromic properties, leading to the creation of thermally stable, highly colored photochromes. Such compounds could find applications in materials science, particularly in the development of smart coatings and optical storage media (Kose & Orhan, 2006).

Molecular Structures and Hydrogen Bonding

The study of N-aryl-substituted 3-hydroxypyridin-4-ones reveals insights into their molecular structures and hydrogen bonding capabilities. These compounds form dimeric pairs through mutual hydrogen bonds, which could influence their reactivity and potential as building blocks in supramolecular chemistry (Burgess et al., 1998).

Organosoluble Polyimides

New organosoluble polyimides based on flexible diamine demonstrate excellent solubility and thermal properties. Their synthesis and characterization offer valuable insights for the development of new materials with potential applications in electronics and aerospace due to their amorphous character and high glass transition temperatures (Liaw et al., 2001).

Peripheral Benzodiazepine Receptor Study

The synthesis and evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography highlight the potential of such compounds in neurodegenerative disorder research. These findings could lead to new diagnostic tools or treatments (Fookes et al., 2008).

properties

IUPAC Name

4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-19-12-20(2)14-24(13-19)35-18-23(33)17-32-27-11-7-5-9-25(27)30-29(32)22-15-28(34)31(16-22)26-10-6-4-8-21(26)3/h4-14,22-23,33H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELMGUCSULPLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC(=CC(=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one

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